One common approach involves the formation of the spirocyclic system via intramolecular cyclization reactions. For example, researchers have utilized rhodium(II)-catalyzed spirocyclizations of cyclic α-diazocarbonyl compounds with tetrahydrofuran to access the 8-Oxa-1-azaspiro[4.5]decane scaffold [].
Another method relies on ring-rearrangement metathesis (RRM) reactions using 7-azanorbornenes as starting materials. This approach provides access to diverse spirocyclic compounds, including those based on the 8-Oxa-1-azaspiro[4.5]decane framework [].
X-ray crystallography studies have provided detailed insights into the molecular structures of several 8-Oxa-1-azaspiro[4.5]decane derivatives [, , , , , , , , ]. These studies reveal the influence of substituents on bond lengths, bond angles, and dihedral angles within the scaffold, which in turn can affect the molecule's overall shape and its interactions with biological targets.
For example, some derivatives exhibit potent inhibitory activity against SHP2, a protein tyrosine phosphatase involved in cell signaling pathways implicated in cancer [, ]. The mechanism of inhibition likely involves binding to the allosteric site of SHP2, disrupting its catalytic activity.
Other derivatives have shown promising anticancer activity against various cancer cell lines []. The mechanism of action in these cases remains to be fully elucidated but may involve modulation of multiple cellular pathways, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis [].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7